

Isopropalin: A Technical Guide to Solubility and Octanol-Water Partition Coefficient

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and octanol-water partition coefficient of **isopropalin**, a dinitroaniline herbicide. Understanding these fundamental physicochemical properties is critical for assessing its environmental fate, bioavailability, and potential toxicological effects. This document presents quantitative data, detailed experimental protocols based on established international guidelines, and visual workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative data for **isopropalin**'s solubility and its octanol-water partition coefficient.

Table 1: Solubility of Isopropalin



Solvent	Solubility	Temperature (°C)
Water	0.1 mg/L	25
Acetone	> 1 kg/L	25
Hexane	> 1 kg/L	25
Benzene	> 1 kg/L	25
Chloroform	> 1 kg/L	25
Diethyl ether	> 1 kg/L	25
Acetonitrile	> 1 kg/L	25
Methanol	> 1 kg/L	25

Table 2: Octanol-Water Partition Coefficient of Isopropalin

Parameter	Value	Туре
Log P (Octanol-Water Partition Coefficient)	5.6	Computed

Note: An experimentally determined Log P value for **isopropalin** is not readily available in the reviewed literature. The provided value is a computed estimate and should be treated as such.

Experimental Protocols

The determination of solubility and the octanol-water partition coefficient is guided by standardized methods to ensure reproducibility and comparability of data. The following protocols are based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (Based on OECD Test Guideline 105)

Given the low aqueous solubility of **isopropalin** ($< 10^{-2}$ g/L), the Column Elution Method is the recommended procedure. This method is designed to determine the saturation concentration of



a substance in water under equilibrium conditions.[1]

Principle: A column is packed with a solid support material coated with an excess of the test substance, **isopropalin**. Water is then passed through the column at a slow, constant rate. The eluate, containing the dissolved substance at its saturation point, is collected and its concentration is determined using a suitable analytical method.

Methodology:

- Preparation of the Column:
 - A solid support material (e.g., glass beads, silica gel) is coated with **isopropalin**.
 - The coated support is packed into a column of appropriate dimensions.
 - A filter is placed at the bottom of the column to retain the solid material.
- Equilibration:
 - The column is thermostatted to a constant temperature, typically 20 ± 0.5 °C.[2]
 - Water is pumped through the column at a low flow rate to ensure that equilibrium is reached between the solid and liquid phases.
- Elution and Sample Collection:
 - The eluate is collected in fractions.
 - The flow rate is monitored to ensure it is sufficiently low for saturation to be achieved.
- Analysis:
 - The concentration of isopropalin in each collected fraction is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Mass Spectrometry (MS).
 - The water solubility is reported as the plateau of the concentration versus time curve.



Determination of the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (POW or KOW) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[3][4] Given the high computed Log P value for **isopropalin** (5.6), the Slow-Stirring Method (OECD Guideline 123) is the most appropriate experimental approach.[3] The traditional shake-flask method (OECD 107) is generally limited to substances with a Log P < 4, as it can be prone to the formation of microdroplets that lead to inaccurate results for highly lipophilic compounds.[3][5] The HPLC method (OECD 117) is an indirect estimation method.[3][5]

Principle of the Slow-Stirring Method: The slow-stirring method is designed to determine the partition coefficient for substances with high Log P values by gently mixing the octanol and water phases to avoid the formation of micro-emulsions, allowing for a true equilibrium to be reached.

Methodology:

- Preparation of Phases:
 - n-octanol is pre-saturated with water.
 - Water is pre-saturated with n-octanol.
 - This ensures that the two phases are in equilibrium with each other before the introduction of the test substance.
- Test Substance Introduction:
 - Isopropalin is dissolved in the water-saturated n-octanol at a concentration that does not exceed its solubility limit in either phase.
- Equilibration:
 - The octanol and water phases are combined in a vessel at a specific volume ratio.

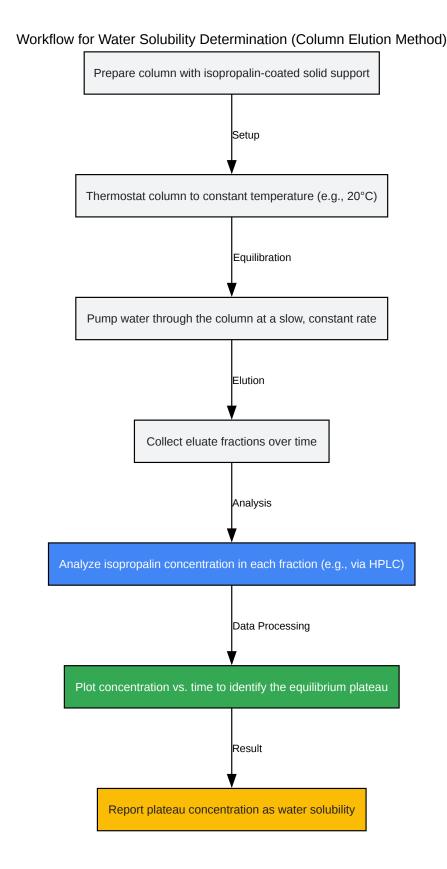


- The mixture is stirred slowly at a constant temperature for a sufficient period (e.g., two days) to allow for partitioning equilibrium to be reached.
- Phase Separation:
 - Stirring is stopped, and the two phases are allowed to separate completely. Centrifugation may be used to facilitate a clean separation.
- Sampling and Analysis:
 - Aliquots are carefully taken from both the n-octanol and the aqueous phases.
 - The concentration of isopropalin in each phase is determined using a validated analytical method (e.g., HPLC, GC-MS). A method with a limit of quantification low enough to accurately measure the very low concentration in the aqueous phase is crucial.
- Calculation of Log P:
 - The partition coefficient (POW) is calculated as the ratio of the concentration of isopropalin in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater).
 - Log P is then calculated as the base-10 logarithm of POW.

Visualizations

The following diagrams illustrate the experimental workflows for determining the water solubility and octanol-water partition coefficient of **isopropalin**.

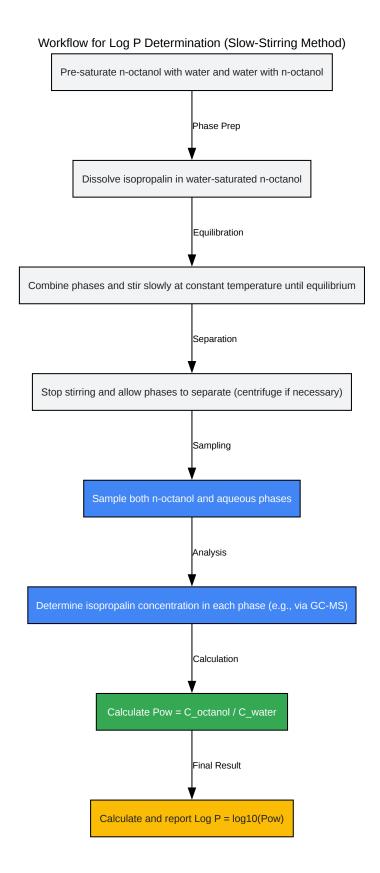




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Caption: Workflow for determining the water solubility of **isopropalin** using the column elution method.





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Caption: Workflow for determining the Log P of **isopropalin** using the slow-stirring method.

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